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Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3,4-
Dimethyl-2-hexanol (CAS No: 19550-05-1), a branched secondary alcohol with significant
stereochemical complexity.[1][2] This document moves beyond a simple recitation of properties
to deliver an in-depth analysis of its structural elucidation, stereoisomerism, synthesis, and
characterization through modern spectroscopic techniques. The methodologies and
interpretations presented herein are grounded in established chemical principles, offering
researchers and drug development professionals a robust framework for understanding and
utilizing this compound. We will explore the causality behind experimental choices, from
synthetic pathways designed to control stereochemistry to the specific spectroscopic methods
required to confirm its intricate three-dimensional architecture.

Core Molecular Framework and Physicochemical
Properties

3,4-Dimethyl-2-hexanol is an aliphatic alcohol with the molecular formula CsH1s0.[2][3][4] Its
structure consists of a six-carbon hexane main chain with methyl groups substituted at the third
and fourth positions and a hydroxyl group at the second position, classifying it as a secondary
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alcohol.[2] This seemingly simple molecule presents considerable complexity due to the
presence of multiple chiral centers, which dictates its spatial arrangement and, consequently,
its biological and chemical reactivity.

A summary of its key physicochemical properties is presented below. These values are
foundational for its handling, purification, and application in various experimental settings.

Property Value Source

Molecular Formula CsH1s0 PubChem[1], ChemBK]3]

Molar Mass 130.23 g/mol PubChem[1], Sigma-Aldrich

CAS Number 19550-05-1 NIST WebBoold3],
ChemicalBook[6]

Appearance Clear, colorless liquid CymitQuimical[2]

Boiling Point ~171°C (estimate) ChemBK[3]

Density ~0.84 g/cm? ChemBK[3]

Topological Polar Surface Area  20.2 A2 PubChem[1]

The Critical Role of Stereoisomerism

The defining structural feature of 3,4-Dimethyl-2-hexanol is its chirality. The molecule
possesses three stereogenic centers at carbons C2, C3, and C4. The number of possible
stereoisomers can be calculated using the 2 rule, where 'n' is the number of chiral centers. For
this molecule, this results in 23 = 8 distinct stereocisomers. These isomers exist as four pairs of
enantiomers.

Caption: Structure of 3,4-Dimethyl-2-hexanol with chiral centers (*) marked.

Understanding the specific stereocisomer is paramount in drug development, as different
enantiomers can exhibit vastly different pharmacological and toxicological profiles. The
relationship between these isomers is not trivial; they are diastereomers of one another (except
for their direct mirror images). Diastereomers have different physical properties (e.g., boiling
points, solubilities, and NMR spectra), which allows, in principle, for their separation by
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methods like fractional distillation or chromatography. Commercially available 3,4-Dimethyl-2-
hexanol is often sold as a mixture of isomers, denoted as "erythro + threo,"” which refers to the
relative stereochemistry at two of the chiral centers.[7]

Synthesis and Stereochemical Control

The synthesis of a specific stereoisomer of 3,4-Dimethyl-2-hexanol requires a stereoselective
approach. A common and versatile method for creating C-C bonds and alcohols is the Grignard
reaction.[8] A plausible retrosynthetic analysis suggests the reaction between 2-bromobutane
to form a Grignard reagent, which then reacts with propanal, followed by methylation steps;
however, a more direct and controllable laboratory synthesis involves the reduction of a ketone
precursor.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes the synthesis of 3,4-Dimethyl-2-hexanol from its corresponding
ketone, 3,4-dimethyl-2-hexanone. The choice of reducing agent is critical for influencing the
stereochemical outcome at the C2 center.

Objective: To synthesize 3,4-Dimethyl-2-hexanol by reducing 3,4-dimethyl-2-hexanone with
sodium borohydride (NaBHa4). This common reducing agent is chosen for its mildness and
safety in handling compared to agents like lithium aluminum hydride (LAH), making it suitable
for reducing ketones without affecting other potentially sensitive functional groups.

Materials:

3,4-dimethyl-2-hexanone

Sodium borohydride (NaBHa4)

Methanol (as solvent)

Diethyl ether (for extraction)

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSQOa)
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» Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
10 g of 3,4-dimethyl-2-hexanone in 100 mL of methanol. Cool the solution to 0°C in an ice
bath.

e Reduction: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions.
The slow addition is a safety measure to control the exothermic reaction and the evolution of
hydrogen gas.

» Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room
temperature for an additional 2 hours. The progress can be monitored by Thin Layer
Chromatography (TLC) to observe the disappearance of the ketone spot.

e Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous
NHa4Cl solution to decompose the excess NaBHa.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with 50 mL portions of diethyl ether. The multiple extractions ensure maximum recovery of
the product from the aqueous phase.

e Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated
NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSOa.

e Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary
evaporator to yield the crude 3,4-Dimethyl-2-hexanol.

 Purification: The crude product can be purified by fractional distillation under reduced
pressure to separate the alcohol from any unreacted ketone and high-boiling impurities.

Caption: Workflow for the synthesis of 3,4-Dimethyl-2-hexanol via ketone reduction.

Spectroscopic Characterization and Structural
Validation
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Confirming the structure of the synthesized product and determining its isomeric compaosition
requires a combination of spectroscopic techniques. Each method provides a unique piece of
the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. For 3,4-
Dimethyl-2-hexanol, the primary diagnostic peak is the hydroxyl (-OH) group.

e Principle: The O-H bond in an alcohol absorbs infrared radiation, causing it to stretch.
Hydrogen bonding between alcohol molecules causes this absorption to be very broad.

o Expected Spectrum: A strong, broad absorption band is expected in the region of 3200-3600
cm~1.[9] Additionally, C-H stretching absorptions from the alkyl framework will appear around
2850-3000 cm~1. The absence of a strong carbonyl (C=0) peak around 1715 cm~! confirms
the complete reduction of the ketone precursor.

Absorption Band (cm™?) Bond Functional Group
3200-3600 (Broad) O-H Stretch Alcohol

2850-3000 (Strong) C-H Stretch Alkane

1375-1450 C-H Bend Alkane

1050-1150 C-O Stretch Secondary Alcohol

Data sourced from NIST Chemistry WebBook and general spectroscopic principles.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an
organic molecule. Both *H and 3C NMR are essential for full characterization.

e 1H NMR: This technique provides information about the number of different types of protons
and their neighboring environments. The spectrum of 3,4-Dimethyl-2-hexanol is complex
due to the diastereotopic nature of many protons. Key expected signals include:

o Abroad singlet for the hydroxyl (-OH) proton (its chemical shift is variable).
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o A multiplet for the proton on C2 (the carbon bearing the -OH group), shifted downfield
(~3.5-4.0 ppm).

o Several overlapping multiplets for the protons on C3, C4, and the CH:z group.

o Multiple doublets and a triplet for the terminal methyl groups.

e 13C NMR: This provides the number of non-equivalent carbons. For 3,4-Dimethyl-2-hexanol,
eight distinct signals are expected, corresponding to the eight carbon atoms. The carbon
attached to the oxygen (C2) will be the most downfield-shifted among the sp3 carbons (~65-
75 ppm).

e Advanced NMR (COSY, HSQC): For an unambiguous assignment of all proton and carbon
signals in such a complex molecule, 2D NMR experiments like COSY (*H-H correlation) and
HSQC (*H-13C correlation) are indispensable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's
fragmentation pattern, which acts as a structural fingerprint.

 Principle: In Electron lonization (El) MS, the molecule is bombarded with high-energy
electrons, forming a molecular ion (M*e) and various fragment ions. The mass-to-charge
ratio (m/z) of these ions is measured.

o Expected Fragmentation:

o Molecular lon (M*s): A peak at m/z = 130, corresponding to the molecular weight of
CsH180.[4][5] This peak may be weak or absent in the EI spectrum of alcohols.

o Loss of Water: A peak at m/z = 112 (M-18), resulting from the dehydration of the alcohol.

o Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common
fragmentation pathway for alcohols. For 3,4-Dimethyl-2-hexanol, this would lead to a
prominent peak at m/z = 45 from the [CH(OH)CHs]* fragment.

o Alkyl Fragments: Various peaks corresponding to the loss of alkyl groups, such as CzHs
(M-29) and CsH7 (M-43), will also be present.
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miz Proposed Fragment Significance

130 [CsH180]*e Molecular lon

112 [CeH16]*e Loss of H20

87 [M - C3H7]* Loss of propyl group
45 [C2Hs0]* Alpha-cleavage

Fragmentation data based on NIST Mass Spectrometry Data Center and established
principles.[5][11]

Analytical Workflow: Structural Confirmation

Caption: A comprehensive analytical workflow for the structural validation of 3,4-Dimethyl-2-
hexanol.

Conclusion and Future Outlook

The molecular structure of 3,4-Dimethyl-2-hexanol is a prime example of how subtle changes
in atomic arrangement can lead to significant chemical complexity. Its three chiral centers give
rise to a family of eight stereoisomers, making stereocontrolled synthesis and rigorous
analytical characterization essential for any application in research or drug development. This
guide has detailed the foundational principles and practical protocols for its synthesis and
structural elucidation using IR, NMR, and Mass Spectrometry. By understanding the causality
behind these experimental choices, researchers can confidently synthesize, identify, and utilize
specific isomers of this versatile secondary alcohol in the pursuit of novel chemical entities and
therapeutic agents.

References
3,4-DIMETHYL-2-HEXANOL (MIXTURE OF ISOMERS) - ChemBK.

e 3,4-DIMETHYL-2-HEXANOL 19550-05-1 wiki.

e 3,4-Dimethyl-2-hexanol | C8H180 | CID 140547 - PubChem. National Institutes of Health.
e 3,4-Dimethyl-2-hexanol - SpectraBase.

e 3,4-dimethyl-2-hexanol (C8H180) - PubChemlLite.

o 2-Hexanol, 3,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.
o 2-Hexanol, 3,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C19550051&Mask=200
https://pdf.benchchem.com/101/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_3_4_Dimethyl_2_hexene.pdf
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 2-Hexanol, 3,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

e What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane? - Quora.

e 3-Hexanol, 2,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

e 3,4-DIMETHYL-2-HEXANOL 31350-88-6 wiki - De.

» 3-Hexanol, 2,2-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

o Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using
Flavor Metabolomics - MDPI.

e 3,4-Dimethyl-3-hexanol | CBH180 | CID 140548 - PubChem. National Institutes of Health.

e 3-Hexanol, 2,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

e 11.4: Interpretting IR Spectra - Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3,4-Dimethyl-2-hexanol | C8H180 | CID 140547 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. CAS 19550-05-1: 3,4-Dimethyl-2-hexanol | CymitQuimica [cymitquimica.com]

e 3. chembk.com [chembk.com]
e 4. Page loading... [wap.guidechem.com]

. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]

. 3,4-DIMETHYL-2-HEXANOL | 19550-05-1 [chemicalbook.com]
. Scbt.com [scbt.com]

. benchchem.com [benchchem.com]

.
(] [e0] ~ (o)) (62} H w

. chem.libretexts.org [chem.libretexts.org]
e 10. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]
e 11. pdf.benchchem.com [pdf.benchchem.com]

« To cite this document: BenchChem. [Molecular structure of 3,4-Dimethyl-2-hexanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3423695#molecular-structure-of-3-4-dimethyl-2-
hexanol]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3423695?utm_src=pdf-body
https://www.benchchem.com/product/b3423695?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethyl-2-hexanol
https://cymitquimica.com/cas/19550-05-1/?items=100
https://www.chembk.com/en/chem/3,4-DIMETHYL-2-HEXANOL%20(MIXTURE%20OF%20ISOMERS)
https://wap.guidechem.com/encyclopedia/3-4-dimethyl-2-hexanol-dic1428360.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C19550051&Mask=200
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4148070.htm
https://www.scbt.com/p/3-4-dimethyl-2-hexanol-erythro--threo-31350-88-6
https://www.benchchem.com/product/b103804
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.04%3A_Interpretting_IR_Spectra
https://webbook.nist.gov/cgi/cbook.cgi?ID=19550-05-1
https://pdf.benchchem.com/101/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_3_4_Dimethyl_2_hexene.pdf
https://www.benchchem.com/product/b3423695#molecular-structure-of-3-4-dimethyl-2-hexanol
https://www.benchchem.com/product/b3423695#molecular-structure-of-3-4-dimethyl-2-hexanol
https://www.benchchem.com/product/b3423695#molecular-structure-of-3-4-dimethyl-2-hexanol
https://www.benchchem.com/product/b3423695#molecular-structure-of-3-4-dimethyl-2-hexanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3423695?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

